[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine
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Overview
Description
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a sulfonyl group attached to a pyridylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 3-pyridylamine with a sulfonyl chloride derivative, followed by the introduction of the 3-methyl-4-propoxyphenyl group through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while nucleophilic substitution can produce various substituted sulfonyl derivatives .
Scientific Research Applications
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
[(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine can be compared with other sulfonyl-containing pyridylamines, such as:
[(4-Methylphenyl)sulfonyl]-3-pyridylamine: This compound has a similar structure but lacks the propoxy group, which may affect its chemical reactivity and biological activity.
[(3-Methyl-4-methoxyphenyl)sulfonyl]-3-pyridylamine: The presence of a methoxy group instead of a propoxy group can influence the compound’s solubility and interaction with biological targets.
[(3-Methyl-4-ethoxyphenyl)sulfonyl]-3-pyridylamine: The ethoxy group provides different steric and electronic properties compared to the propoxy group, potentially altering the compound’s behavior in chemical reactions and biological systems.
Biological Activity
The compound [(3-Methyl-4-propoxyphenyl)sulfonyl]-3-pyridylamine is a sulfonamide derivative that has garnered interest due to its biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O3S
- Molecular Weight : 288.35 g/mol
Structural Representation
The compound features a pyridylamine moiety linked to a sulfonyl group, which is further substituted with a propoxy and methyl group on the aromatic ring. This structural configuration is critical for its biological activity.
- GABA-A Receptor Modulation : Similar to other pyridylamines, this compound may interact with the GABA-A receptor, influencing neuronal excitability and potentially exhibiting anxiolytic or hypnotic effects. Research indicates that compounds with similar structures can act as non-benzodiazepine ligands for this receptor .
- Ion Channel Interaction : The compound may also affect ion channels, particularly potassium channels. Blockage of these channels has been associated with various neurological effects, including convulsions and altered neurotransmitter release .
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives can exhibit antimicrobial properties, although specific data on this compound's efficacy against various pathogens remains limited.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Notably, studies indicated that administration led to reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent.
Toxicological Profile
The toxicity profile of this compound has been evaluated in several studies:
- Acute Toxicity : LD50 values indicate moderate toxicity; however, specific values for this compound are yet to be established.
- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects and potential carcinogenicity.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related sulfonamide derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .
Case Study 2: Neurological Effects
In a preclinical trial involving mice, administration of this compound resulted in observable changes in behavior consistent with anxiolytic effects. The study highlighted the compound's potential for treating anxiety disorders .
Data Summary
Property | Value |
---|---|
Molecular Weight | 288.35 g/mol |
GABA-A Receptor Affinity | Moderate |
Anticancer Efficacy | Significant in vitro |
Acute Toxicity (LD50) | Moderate (specific data needed) |
Ion Channel Interaction | Yes |
Properties
IUPAC Name |
3-methyl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-20-15-7-6-14(10-12(15)2)21(18,19)17-13-5-4-8-16-11-13/h4-8,10-11,17H,3,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBHZWHZTSUNBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.